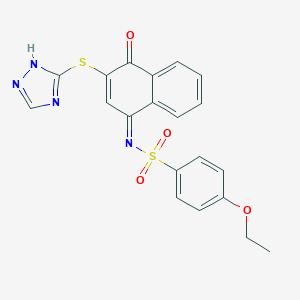
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DOPA-PS and is known to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
DOPA-PS acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine from the synapse. This leads to increased dopamine signaling and can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
DOPA-PS has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and altered reward processing. This compound has also been studied for its potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DOPA-PS in lab experiments is its selective inhibition of the dopamine transporter, which allows for the targeted manipulation of dopamine signaling. However, one limitation of this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on DOPA-PS, including further investigation of its therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems. Finally, the development of new compounds based on the structure of DOPA-PS may lead to the discovery of even more selective and effective dopamine transporter inhibitors.
Métodos De Síntesis
DOPA-PS can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
DOPA-PS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, DOPA-PS can increase the availability of dopamine in the synapse, leading to enhanced dopamine signaling.
Propiedades
Fórmula molecular |
C18H18FN3O3S |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-11-14(19)9-10-16(12)26(24,25)20-17-13(2)21(3)22(18(17)23)15-7-5-4-6-8-15/h4-11,20H,1-3H3 |
Clave InChI |
DCKZWHBUPZJBPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)

![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
